2-[2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol
Description
Introduction and Significance in Medicinal Chemistry
Historical Context of Benzodioxine-Sulfonamide Derivatives
The development of sulfonamide derivatives traces its origins to the groundbreaking discovery of Prontosil in the 1930s, the first synthetic antibacterial agent effective against streptococcal infections. Prontosil’s active metabolite, sulfanilamide, revealed the critical role of the sulfonamide moiety in inhibiting bacterial folate synthesis, establishing a paradigm for rational drug design. Early sulfonamides faced challenges such as poor solubility and renal crystallization, prompting structural modifications to optimize pharmacokinetics.
Benzodioxine-sulfonamide hybrids emerged as a strategic evolution, combining the sulfonamide’s bioisosteric versatility with the benzodioxine ring’s electron-rich aromatic system. The benzodioxine scaffold, characterized by a fused 1,4-dioxane and benzene ring, enhances metabolic stability and membrane permeability compared to simpler aryl sulfonamides. This hybrid architecture gained prominence in the 21st century as researchers sought to address multidrug-resistant pathogens and complex therapeutic targets.
Structural Significance in Drug Design
The target compound’s structure integrates three critical elements:
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide : The sulfonamide group (-SO~2~NH~2~) provides hydrogen-bonding capacity for target engagement, while the benzodioxine ring’s electron-donating oxygen atoms modulate electronic density, influencing binding affinity and selectivity.
- 4-Methylphenyl Ethoxy Side Chain : The hydrophobic 4-methylphenyl group enhances lipophilicity, promoting tissue penetration, while the ethoxy spacer balances steric bulk and flexibility.
- Hydroxyethyl Terminus : The terminal hydroxyl group improves aqueous solubility and enables further derivatization via esterification or glycosylation.
This tripartite design exemplifies fragment-based drug discovery, where modular components are assembled to optimize interactions with enzymatic active sites or allosteric pockets. For instance, the sulfonamide moiety may mimic carboxylate or phosphate groups in substrate analogs, competitively inhibiting enzymes such as carbonic anhydrases or dihydropteroate synthases.
Table 1: Structural Features and Functional Roles
| Component | Functional Role | Target Implications |
|---|---|---|
| Benzodioxine ring | Enhances metabolic stability; modulates π-π interactions | Cytochrome P450 resistance |
| Sulfonamide group | Hydrogen-bond donor/acceptor; acidic proton | Enzyme active-site inhibition |
| 4-Methylphenyl ethoxy chain | Lipophilicity enhancer; steric guidance | Membrane penetration; selectivity |
| Hydroxyethyl terminus | Solubility modifier; derivatization handle | Pharmacokinetic optimization |
Research Evolution and Current State of Knowledge
Initial studies on benzodioxine-sulfonamides focused on antibacterial applications, inspired by sulfanilamide’s success. However, the 21st century saw a paradigm shift toward exploring these hybrids for antifungal, antiviral, and anti-inflammatory indications. For example, derivatives with substituted benzodioxine rings demonstrated nanomolar inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme.
Recent advances in synthetic methodologies, such as microwave-assisted coupling and click chemistry, have accelerated the production of diverse benzodioxine-sulfonamide libraries. High-throughput screening identified lead compounds with dual inhibitory activity against carbonic anhydrase IX (CA-IX) and histone deacetylases (HDACs), highlighting their potential in oncology. The target compound itself emerged from structure-activity relationship (SAR) studies optimizing substituents at the ethoxy and phenyl positions to enhance blood-brain barrier penetration for neurotherapeutic applications.
Rationale for Scientific Investigation
The scientific impetus for studying this compound arises from three unmet needs:
- Antimicrobial Resistance : Traditional sulfonamides face widespread resistance due to mutations in dihydropteroate synthase (DHPS). The benzodioxine ring’s rigidity may restrict conformational flexibility in mutant enzymes, restoring efficacy.
- Selectivity Challenges : Off-target effects of early sulfonamides on human carbonic anhydrases (e.g., CA-I, CA-II) caused adverse reactions. The 4-methylphenyl group’s steric bulk may selectively block access to off-target isoforms.
- CNS Drug Development : Few sulfonamide derivatives achieve therapeutic CNS concentrations. The hydroxyethyl terminus’s polarity and benzodioxine’s lipid solubility may enable central activity, potentially addressing neurodegenerative diseases.
Ongoing research prioritizes crystallographic studies to elucidate binding modes and computational modeling to predict resistance mutations. Collaborative efforts between synthetic chemists and structural biologists are critical to advancing this compound into preclinical testing.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-14-2-4-15(5-3-14)19(24-9-8-21)13-20-27(22,23)16-6-7-17-18(12-16)26-11-10-25-17/h2-7,12,19-21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMYOODPWUHCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol , commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a benzodioxane moiety, which is known for its significant biological activities. The molecular formula is , with a molecular weight of approximately 335.39 g/mol . The presence of the sulfonamide functional group contributes to its biological efficacy.
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane structure exhibit notable enzyme inhibitory properties. A study evaluated various sulfonamides, including this compound, against key metabolic enzymes:
| Enzyme | Inhibition Activity |
|---|---|
| α-Glucosidase | Substantial inhibition observed |
| Acetylcholinesterase (AChE) | Weak inhibition |
| Butyrylcholinesterase (BChE) | Effective inhibitor |
The compound showed significant inhibition of α-glucosidase , which is crucial in carbohydrate metabolism and a target for diabetes treatment. In contrast, it exhibited weaker activity against AChE, suggesting potential limitations in treating neurodegenerative diseases like Alzheimer’s .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, sulfonamide derivatives have been reported to possess broad-spectrum antitumor activity. For instance:
- In vitro studies demonstrated that similar compounds could inhibit the proliferation of cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against different cancer types.
A comparative analysis of several derivatives indicated that those with the benzodioxane moiety often exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. The docking results indicated favorable binding affinities, supporting the observed inhibitory activities. This mechanistic understanding is crucial for further optimization of the compound for therapeutic applications.
Case Studies
- Study on α-Glucosidase Inhibition : A recent study synthesized a series of benzodioxane derivatives and evaluated their inhibitory effects on α-glucosidase. The results showed that modifications in the side chains significantly influenced the inhibitory potency .
- Anticancer Evaluation : Another investigation focused on the anticancer effects of related sulfonamides against multiple cancer cell lines. The findings revealed that certain derivatives could induce apoptosis in cancer cells effectively, with one derivative demonstrating an IC50 value lower than that of established chemotherapeutics .
Scientific Research Applications
Physical Properties
- Molecular Formula : C15H19NO5S
- Molecular Weight : 319.39 g/mol
- CAS Number : 90222-81-4
These properties are crucial for understanding the compound's behavior in biological systems and its interactions with other molecules.
Pharmacological Applications
Research indicates that compounds similar to 2-[2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol exhibit significant pharmacological properties. Key studies highlight:
- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .
- Anticancer Activity : Investigations into related benzodioxine compounds reveal their ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of this class of compounds:
- α-Glucosidase Inhibition : Certain derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes .
- Acetylcholinesterase Inhibition : The compound has also been assessed for its capacity to inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's .
Drug Development
The structural characteristics of this compound make it a candidate for further development into therapeutic agents:
- Design of New Drugs : The unique sulfonamide group offers opportunities for creating novel drugs targeting specific receptors or enzymes involved in disease processes .
- Combination Therapies : Its potential synergistic effects with other drugs could lead to improved therapeutic strategies in chronic diseases .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. Results indicated that certain derivatives exhibited enhanced inhibition of α-glucosidase compared to standard inhibitors, suggesting their potential use in diabetes management .
Case Study 2: Anticancer Properties
In another investigation, the anticancer properties of related benzodioxine compounds were assessed. The study demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine Moieties
The benzodioxine ring system is a recurring feature in several compounds with diverse functional groups. Key comparisons include:
Key Observations :
- The 4-methylphenyl group may improve lipophilicity compared to simpler benzodioxine derivatives like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol .
Comparison with Sulfonamide-Containing Compounds
Sulfonamides are critical in drug design due to their versatility in targeting enzymes and receptors. describes a triazole-sulfonylphenyl derivative, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, synthesized via sodium ethoxide-mediated coupling . While this compound shares a sulfonyl group with the target molecule, its triazole-thioether scaffold and fluorophenyl substituents suggest divergent applications (e.g., antifungal or anticancer agents).
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-[2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol?
Methodological Answer:
The synthesis of this compound involves multi-step protocols, including sulfonamide coupling, etherification, and hydroxylation. A representative approach includes:
Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a primary amine (e.g., 1-(4-methylphenyl)ethylamine) in anhydrous dichloromethane, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate = 3:1).
Etherification : Couple the sulfonamide intermediate with 2-bromoethanol under reflux in acetonitrile, using potassium carbonate as a base. Purify via flash chromatography (acetone:hexane gradient).
Hydroxylation : Protect the terminal hydroxyl group using tert-butyldiphenylsilyl (TBDPS) chloride in DMF with imidazole, followed by deprotection with tetrabutylammonium fluoride (TBAF) in THF .
Key Considerations : Optimize reaction times (8–24 hours) and stoichiometric ratios (1:1.2 for sulfonamide coupling) to minimize byproducts. Confirm intermediates via ESI-MS and (e.g., δ 7.71 ppm for aromatic protons) .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of chromatographic and spectroscopic techniques:
- HPLC-PDA : Employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (90:10 to 10:90 over 30 minutes). Monitor at 254 nm for UV-active impurities.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 409.2) and fragmentation patterns.
- NMR Analysis : Validate structural features:
- (CDCl): Aromatic protons (δ 6.85–7.38 ppm), methyl groups (δ 2.35 ppm for -CH), and ethoxy chain protons (δ 3.70–4.02 ppm).
- : Confirm benzodioxine (δ 115–150 ppm) and sulfonamide (δ 55–60 ppm) carbons .
Note : Quantify impurities (e.g., residual solvents) via GC-MS using a DB-5 column and helium carrier gas .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- GHS Hazards : Classified as Acute Oral Toxicity Category 4 (H302). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous release to prevent environmental contamination.
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced: How can researchers resolve contradictions between synthetic yield and biological activity data?
Methodological Answer:
Purity vs. Activity : Use orthogonal analytical methods (e.g., LC-MS/MS) to detect trace impurities (e.g., de-sulfonated byproducts) that may antagonize biological targets.
Structural Confirmation : Perform X-ray crystallography or 2D NMR (COSY, HSQC) to rule out stereochemical anomalies.
Bioassay Optimization : Re-test activity in multiple models (e.g., enzyme inhibition vs. cell-based assays) to account for assay-specific interference .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with:
- Varied substituents on the benzodioxine ring (e.g., -Cl, -OCH) via Ullmann coupling .
- Alternative ethoxy chain lengths (e.g., propoxy vs. butoxy) using Mitsunobu reactions .
Bioactivity Profiling : Test derivatives in dose-response assays (IC/EC) against target receptors (e.g., GPCRs) and off-target panels.
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity (cLogP) with binding affinity .
Advanced: What strategies optimize scalability for in vivo studies?
Methodological Answer:
Process Chemistry : Transition from batch to flow synthesis for ethoxy chain formation, reducing reaction time from 24 hours to 2 hours .
Purification : Replace flash chromatography with recrystallization (ethanol:water = 7:3) for >95% yield.
Metabolite Tracking : Use solid-phase extraction (SPE) with Oasis HLB cartridges and LC-QTOF-MS to identify Phase I/II metabolites in plasma .
Advanced: How to detect and quantify this compound in complex biological matrices?
Methodological Answer:
Sample Preparation : Extract 100 µL of plasma via SPE (Oasis HLB cartridges) preconditioned with methanol/water. Elute with 2 mL acetonitrile:formic acid (99:1).
LC-MS/MS Parameters :
- Column: Kinetex C18 (2.6 µm, 100 × 2.1 mm).
- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: 5% B to 95% B over 8 minutes.
- MRM Transition: m/z 409.2 → 291.1 (CE = 25 eV).
Validation : Achieve LOD 0.1 ng/mL and LOQ 0.3 ng/mL with <15% RSD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
